REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]1[CH2:17][O:16][C:15]([CH3:23])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:23][C:15]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13][C:12](=[O:11])[CH2:17][O:16]1
|
Name
|
|
Quantity
|
6.03 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
0.927 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
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Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
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OC1COC(OC1)(C(=O)OCC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a snow white suspension
|
Type
|
WAIT
|
Details
|
to proceed at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting pale suspension was stirred at −78° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at 4° C. (ice bath) for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The Rx was quenched with saturated sodium bicarbonate solution (20 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with DCM (5×25 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to an oily material (1.81 gm, 96%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CC1(OCC(CO1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |